molecular formula C23H21FN2O4 B11549306 2-(4-fluorophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide

2-(4-fluorophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11549306
M. Wt: 408.4 g/mol
InChI Key: PRLDBALBPGWHKT-AFUMVMLFSA-N
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Description

2-(4-Fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the fluorophenoxy intermediate.

    Methoxyphenyl Intermediate Synthesis: Concurrently, 3-methoxybenzyl alcohol is reacted with a suitable reagent to form the methoxyphenyl intermediate.

    Condensation Reaction: The fluorophenoxy intermediate and the methoxyphenyl intermediate are then subjected to a condensation reaction in the presence of a base to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide
  • 2-(4-Bromophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide
  • 2-(4-Methylphenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21FN2O4

Molecular Weight

408.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H21FN2O4/c1-28-21-7-4-5-17(13-21)15-30-22-8-3-2-6-18(22)14-25-26-23(27)16-29-20-11-9-19(24)10-12-20/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

PRLDBALBPGWHKT-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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